

A Comparative Analysis of Anavex 1-41 and its Isomer in Preclinical Models

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Compound of Interest

Compound Name: Anavex 1-41

Cat. No.: B13992962

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A deep dive into the pharmacological profiles and therapeutic potential of **Anavex 1-41** and its related isomer, Anavex 2-73, reveals distinct activity levels despite a shared mechanistic framework. This guide provides a comparative study of these compounds, presenting key preclinical data, experimental methodologies, and an exploration of their underlying signaling pathways.

Anavex 1-41 and Anavex 2-73 are investigational compounds developed by Anavex Life Sciences, with both demonstrating potential in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. While sharing a common origin, these isomers exhibit notable differences in their potency and efficacy in preclinical studies. Both molecules act as agonists for the sigma-1 receptor (S1R) and modulators of muscarinic acetylcholine receptors, a dual mechanism believed to confer neuroprotective and anti-amnesic properties.^{[1][2][3]}

Quantitative Comparison of In Vitro and In Vivo Activity

The following tables summarize the key quantitative data comparing the binding affinities and effective doses of **Anavex 1-41** and Anavex 2-73.

Table 1: Comparative Binding Affinity and Potency

Compound	Sigma-1 Receptor (S1R) IC50	Muscarinic M1 Receptor Ki
Anavex 1-41	Data not available in searched results	Data not available in searched results
Anavex 2-73	860 nM[4]	< 500 nM (for M1-M4)[4]
Anavex 3-71	1.3 nM[5]	~0.05 nM[5]

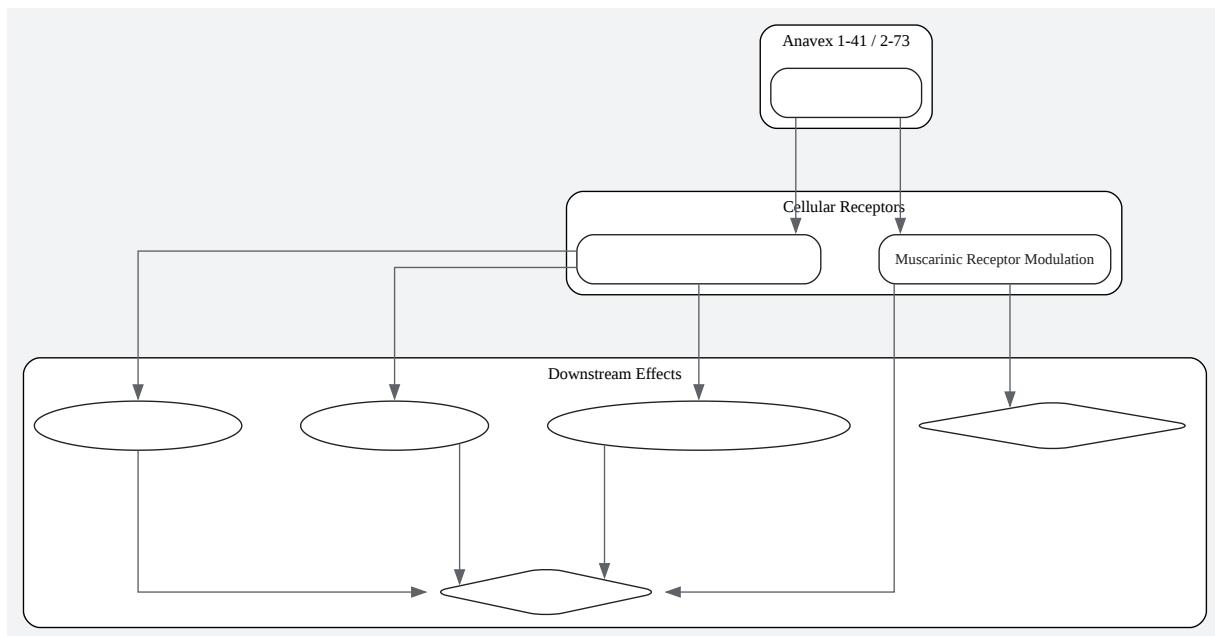
Note: While a direct side-by-side comparison of Ki and IC50 values for **Anavex 1-41** and Anavex 2-73 from a single source was not found, the available data for Anavex 2-73 and the related compound Anavex 3-71 are presented for context.

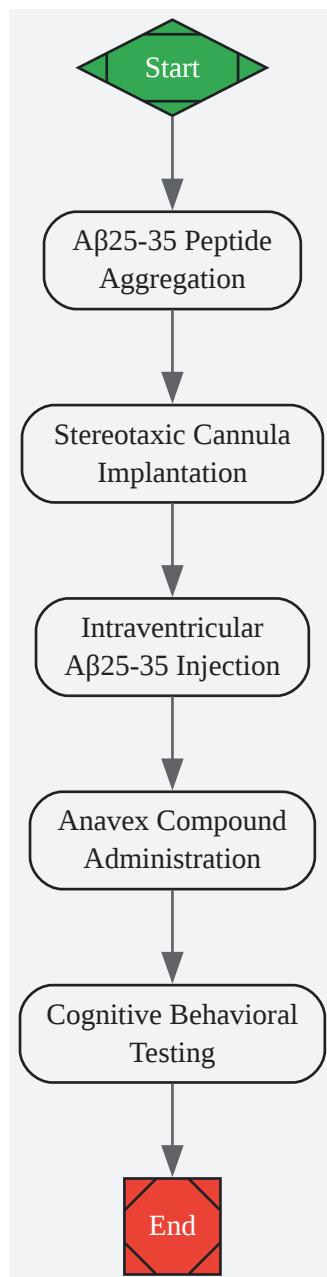
Table 2: Comparative Efficacy in a Mouse Model of Alzheimer's Disease (Amyloid-Beta 25-35 Peptide-Induced Toxicity)

Compound	Efficacy Measure	Effective Dose
Anavex 1-41	Reversal of learning deficits	~30 µg/kg[6]
Neuroprotection (prevention of learning deficits and lipid peroxidation)	100 - 1000 µg/kg[6]	
Anavex 2-73	Reversal of learning deficits	300 - 1000 µg/kg[6]
Neuroprotection (prevention of learning deficits and lipid peroxidation)	300 - 1000 µg/kg[6]	

Signaling Pathways and Mechanism of Action

Anavex 1-41 and its isomer exert their therapeutic effects through a multi-target mechanism, primarily involving the activation of the sigma-1 receptor and modulation of muscarinic receptors. The sigma-1 receptor is a chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER), a critical site for regulating cellular stress and calcium homeostasis.





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